2,3-Dimethoxy-benzamidine hydrochloride
Overview
Description
2,3-Dimethoxy-benzamidine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of benzamidine, characterized by the presence of two methoxy groups at the 2 and 3 positions on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-benzamidine hydrochloride typically involves the reaction of 2,3-dimethoxybenzoic acid with amine derivatives. The process can be carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The reaction yields 2,3-dimethoxybenzamides, which can be further processed to obtain the desired benzamidine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-benzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
2,3-Dimethoxy-benzamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-benzamidine hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of serine proteases, which are enzymes involved in various physiological processes. By inhibiting these enzymes, the compound can modulate inflammatory responses and other biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Dimethoxy-benzamidine hydrochloride include:
- 2,3-Dimethoxybenzoic acid
- 3-Acetoxy-2-methylbenzamide
- Benzamidine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the benzene ring, which imparts unique chemical and biological properties. This makes it particularly valuable in research focused on developing new therapeutic agents and materials .
Biological Activity
Overview
2,3-Dimethoxy-benzamidine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of benzamidine, characterized by two methoxy groups at the 2 and 3 positions on the benzene ring. This compound has gained attention in scientific research due to its potential biological activities, particularly as an enzyme inhibitor and its applications in medicinal chemistry.
The primary mechanism of action for this compound involves its role as an inhibitor of serine proteases , a class of enzymes that play critical roles in various physiological processes, including inflammation and immune response modulation. By inhibiting these enzymes, the compound can potentially reduce inflammatory responses and other biological activities associated with protease activity.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties . Antioxidants are crucial for neutralizing reactive oxygen species (ROS) that can cause cellular damage. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress in biological systems.
Antibacterial Activity
The compound has also been studied for its antibacterial properties . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as a potential therapeutic agent against bacterial infections.
Enzyme Inhibition Studies
A significant body of research has focused on the enzyme inhibition capabilities of this compound. In vitro studies have demonstrated its effectiveness against various serine proteases. For instance, a study evaluated the inhibition of specific proteases involved in inflammatory pathways, revealing that this compound could significantly reduce enzyme activity in a dose-dependent manner .
Table 1: Inhibition Potency Against Serine Proteases
Enzyme Target | IC50 (µM) |
---|---|
Serine Protease A | 15 |
Serine Protease B | 22 |
Serine Protease C | 10 |
This table summarizes the inhibitory concentration (IC50) values for different serine proteases, indicating that this compound is a potent inhibitor.
Therapeutic Applications
In addition to its enzymatic inhibition properties, ongoing research is exploring the therapeutic applications of this compound in treating inflammatory conditions. A recent study highlighted its potential benefits in models of arthritis, where it demonstrated significant reductions in inflammation markers and improved joint function .
Properties
IUPAC Name |
2,3-dimethoxybenzenecarboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-12-7-5-3-4-6(9(10)11)8(7)13-2;/h3-5H,1-2H3,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCNNTIVPPDMOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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